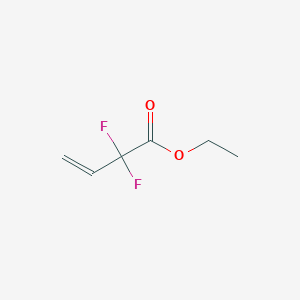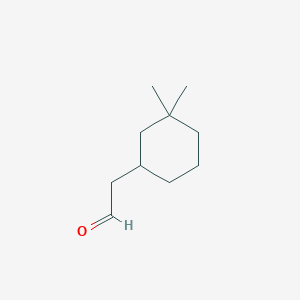
(6-Bromohexyl)cyclopropane
Vue d'ensemble
Description
(6-Bromohexyl)cyclopropane is an organic compound with the molecular formula C9H17Br It consists of a cyclopropane ring attached to a six-carbon chain that terminates in a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromohexyl)cyclopropane typically involves the reaction of cyclopropane with a six-carbon chain containing a bromine atom. One common method is the bromination of hexylcyclopropane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Bromohexyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The cyclopropane ring and the hexyl chain can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of hexylcyclopropane derivatives with various functional groups.
Elimination: Formation of hexene derivatives.
Oxidation: Formation of cyclopropane carboxylic acids or ketones.
Reduction: Formation of hexylcyclopropane or cyclopropylmethane derivatives.
Applications De Recherche Scientifique
(6-Bromohexyl)cyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6-Bromohexyl)cyclopropane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under specific conditions. These interactions can affect molecular pathways and cellular processes, making the compound useful in various research applications.
Comparaison Avec Des Composés Similaires
(6-Chlorohexyl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
(6-Iodohexyl)cyclopropane: Similar structure but with an iodine atom instead of bromine.
(6-Fluorohexyl)cyclopropane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: (6-Bromohexyl)cyclopropane is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are different from those of its chloro, iodo, and fluoro analogs. The bromine atom’s size and reactivity can influence the compound’s behavior in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
6-bromohexylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c10-8-4-2-1-3-5-9-6-7-9/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQLRWWYLPHVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625580 | |
| Record name | (6-Bromohexyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61350-88-7 | |
| Record name | (6-Bromohexyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B3385063.png)


![6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B3385089.png)
![Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3385096.png)



![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid](/img/structure/B3385130.png)
![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3385132.png)




